An In-depth Technical Guide to Me-Tet-PEG4-COOH: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Me-Tet-PEG4-COOH: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl-Tetrazine-Polyethylene Glycol-Carboxylic Acid (Me-Tet-PEG4-COOH), a heterobifunctional linker integral to advancements in bioconjugation, targeted drug delivery, and molecular imaging. This document details its chemical structure, physicochemical properties, and provides standardized experimental protocols for its application.
Core Chemical Structure and Functional Moieties
Me-Tet-PEG4-COOH is a versatile chemical tool composed of three critical functional components: a methyltetrazine (Me-Tet) moiety, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (COOH).[1] This unique combination of functional groups allows for a powerful and flexible approach to linking molecules of interest to biomolecules in a specific and controlled manner.[2]
The key functional components are:
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Methyltetrazine (Me-Tet) Group : This nitrogen-rich heterocyclic ring is the bioorthogonal reactive group of the molecule.[2] It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (TCO).[1] This "click chemistry" reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts. The methyl group on the tetrazine ring significantly enhances its stability compared to unsubstituted counterparts.[1]
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Polyethylene Glycol (PEG4) Spacer : The four-unit PEG chain serves as a hydrophilic spacer, which increases the overall aqueous solubility of the molecule and its conjugates. This is a crucial feature for biological applications as it helps to prevent the aggregation of labeled proteins. The flexible chain also minimizes steric hindrance between the conjugated molecules.
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Carboxylic Acid (COOH) Group : The terminal carboxyl group provides a versatile handle for covalent modification. It readily reacts with primary and secondary amines, such as the lysine residues on proteins, to form stable amide bonds. This reaction is not spontaneous and requires chemical activation, typically with carbodiimides like EDC.
Physicochemical Properties
A summary of the key physicochemical properties of Me-Tet-PEG4-COOH is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1802907-91-0 | |
| Chemical Formula | C₂₀H₂₈N₄O₇ | |
| Molecular Weight | ~436.5 g/mol | |
| Appearance | Red or purple crystalline solid | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage (Powder Form) | Store at -20°C, desiccated. Stable for up to 3 years. | |
| Storage (Stock Solution) | Prepare in a dry, water-miscible solvent (e.g., DMSO, DMF). Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months). |
Experimental Protocols
The use of Me-Tet-PEG4-COOH in bioconjugation is typically a two-stage process. First, the carboxylic acid is activated and linked to an amine-containing molecule. Second, the tetrazine group is reacted with a TCO-modified molecule.
Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine (e.g., Protein)
This protocol describes the conjugation of Me-Tet-PEG4-COOH to a primary amine on a protein using EDC and Sulfo-NHS chemistry.
Materials:
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Me-Tet-PEG4-COOH
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysulfosuccinimide (Sulfo-NHS)
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Amine-containing protein
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Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
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Conjugation Buffer (e.g., PBS, pH 7.4)
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Anhydrous DMSO or DMF
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Desalting column for purification
Procedure:
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Protein Preparation : Exchange the protein into the Conjugation Buffer to a final concentration of 2-10 mg/mL.
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Activation of Carboxylic Acid :
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In a separate microfuge tube, dissolve Me-Tet-PEG4-COOH in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
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In another tube, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL).
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Combine Me-Tet-PEG4-COOH, EDC, and Sulfo-NHS in the Activation Buffer. A molar ratio of 1:2:5 (COOH:EDC:Sulfo-NHS) is a common starting point.
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Incubate for 15-30 minutes at room temperature to form the semi-stable Sulfo-NHS ester.
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Conjugation to Protein :
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Add the activated Me-Tet-PEG4-Sulfo-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker to the amine molecule is a typical starting point, though this may require optimization.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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Purification :
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Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
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Protocol 2: Tetrazine-TCO Ligation for ADC Synthesis
This protocol outlines the final conjugation step where a TCO-modified antibody is reacted with a drug-linker conjugate (Payload-Me-Tet-PEG4).
Materials:
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TCO-modified antibody
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Payload-Me-Tet-PEG4 conjugate
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Phosphate-buffered saline (PBS), pH 7.4
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Size-exclusion chromatography (SEC) columns for purification
Procedure:
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Reaction Setup :
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Dissolve the Payload-Me-Tet-PEG4 conjugate in PBS or DMSO.
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Add a 1.5 to 3-fold molar excess of the Payload-Me-Tet-PEG4 conjugate to the TCO-modified antibody solution.
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Incubation :
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Incubate the reaction mixture at room temperature. The reaction is typically rapid, and the progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
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Purification :
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Purify the resulting Antibody-Drug Conjugate (ADC) from excess drug-linker conjugate and other impurities using size-exclusion chromatography.
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Applications in Drug Development
Me-Tet-PEG4-COOH is a powerful tool in drug development, primarily for the construction of Antibody-Drug Conjugates (ADCs). Its heterobifunctional nature allows for the precise attachment of potent drug payloads to monoclonal antibodies, enabling targeted delivery to cancer cells.
Furthermore, the bioorthogonal nature of the tetrazine-TCO ligation is leveraged in pre-targeted drug delivery strategies. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a tetrazine-linked therapeutic agent is administered, which then rapidly and specifically "clicks" to the antibody at the target location. This strategy can enhance the therapeutic window by minimizing systemic exposure to the toxic payload.
Cyclooctyne (e.g., DBCO)
Maleimide-Linker
NHS-Ester-Linker
